molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B017164
CAS RN: 93413-76-4
M. Wt: 245.32 g/mol
InChI Key: ASYJSBPNAIDUHX-UHFFFAOYSA-N
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Patent
US05043466

Procedure details

Lithium diisopropylamide was made from 1.6M butyl lithium in hexane (325 ml), diisopropylamine (73 ml) and toluene (300 ml) under an inert atmosphere of nitrogen. A solution of p-methoxyphenylacetonitrile (76.5 g) in toluene (75 ml) was added to the solution under nitrogen over 15 minutes whilst the internal temperature was maintained below 10° C. After a half hour a solution of cyclohexanone (46 g) in toluene (50 ml) was added over 15 minutes to the reaction mixture under nitrogen whilst the internal temperature was maintained below 10° C. After a further half hour the mixture was blown over onto an ice-cold mixture of 12N hydrochloric acid (100 ml) and water (1l). The crystalline material was filtered off and then taken up into dichloromethane. The solution was washed with water and dried. The solvent was replaced with di-isopropyl ether by distillation. After cooling, the product was filtered and dried in vacuo to yield 91 g (79% yield ) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
46 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
325 mL
Type
solvent
Reaction Step Six
Quantity
73 mL
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Yield
79%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C([Li])CCC.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]#[N:24])=[CH:18][CH:17]=1.[C:25]1(=[O:31])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.Cl>CCCCCC.C(NC(C)C)(C)C.C1(C)C=CC=CC=1.O>[OH:31][C:25]1([CH:22]([C:19]2[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)[C:23]#[N:24])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
76.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
46 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
325 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
73 mL
Type
solvent
Smiles
C(C)(C)NC(C)C
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
FILTRATION
Type
FILTRATION
Details
The crystalline material was filtered off
WASH
Type
WASH
Details
The solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was replaced with di-isopropyl ether by distillation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCCC1)C(C#N)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.